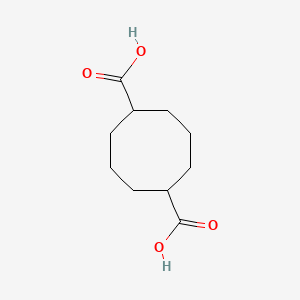
Cyclooctane-1,5-dicarboxylic acid
Descripción general
Descripción
Synthesis Analysis
- Oxidative Cleavage of Cycloalkenes : One approach involves the oxidative cleavage of cycloalkenes using hydrogen peroxide and a tungsten-based catalyst. This process yields dicarboxylic acids, including Cyclooctane-1,5-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of Cyclooctane-1,5-dicarboxylic acid consists of an eight-membered cycloalkane ring with two carboxylic acid groups attached at positions 1 and 5. The cyclooctane ring adopts various conformations, including chair, boat, and twist-boat forms . The puckered nature of the ring affects its stability and reactivity.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Cyclooctane-1,5-dicarboxylic acid and its derivatives have been extensively studied for their crystal structures. For example, the crystal structure of 1,2-trans-cyclooctane-dicarboxylic acid reveals a monoclinic crystalline form with a mirror-symmetric ‘boat-chair’ conformation of the cyclooctane ring (Dobler, Dunitz, & Mugnoli, 1966). Similar structural analysis has been performed for cyclooctane-cis-1,2-dicarboxylic acid, again demonstrating the 'boat-chair' conformation (Bürgi & Dunitz, 1968).
Synthesis and Chemical Reactions
- Cyclooctene and 1,5-cyclooctadiene, closely related to cyclooctane-1,5-dicarboxylic acid, are ideal substrates for coupling reactions with CO2 in nickel(0)-systems. This process enables the preparation of a series of cyclooctane- and cyclooctenecarboxylic acids with high selectivity (Hoberg & Ballesteros, 1991). Another study demonstrates a gram-scale synthesis of 1,3,5,7-tetrakis(methylidene)cyclooctane (TMCO) from commercial adamantane-1,3-dicarboxylic acid, showing high reactivity toward carbenes and epoxidizing reagents (Averina et al., 2014).
Molecular Descriptors and Topological Analysis
- Cyclooctane derivatives, including cyclooctane-1,5-dicarboxylic acid, are used in the synthesis of various compounds such as cyclooctanone, cyclooctanol, and octanoic acid. Their molecular descriptors and topological analysis, including resistance distance and Kirchhoff index, provide insights into the physical and chemical properties of these compounds (Liu & Zhang, 2021).
Polymeric Applications
- Cyclooctadiene (COD), closely related to cyclooctane-1,5-dicarboxylic acid, has been used in ring-opening metathesis polymerization (ROMP) for the synthesis of polymeric hindered amine (HALS) stabilizers. This process introduces hindered amine groups into the polymer chain, demonstrating the potential of cyclooctane derivatives in polymer chemistry (Xue & Toyota, 2009).
Propiedades
IUPAC Name |
cyclooctane-1,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-3-1-4-8(10(13)14)6-2-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXHXYGKBCOAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297945 | |
| Record name | cyclooctane-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctane-1,5-dicarboxylic acid | |
CAS RN |
3724-64-9 | |
| Record name | 1,5-Cyclooctanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclooctane-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



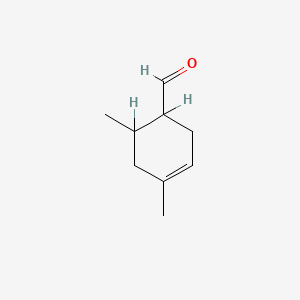


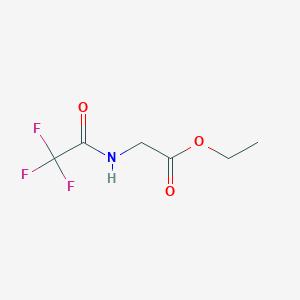
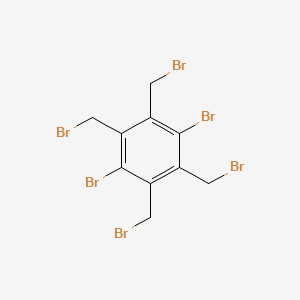

![Ethanol, 2,2'-[oxybis(methylenethio)]bis-](/img/structure/B3051873.png)
![10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine](/img/structure/B3051874.png)
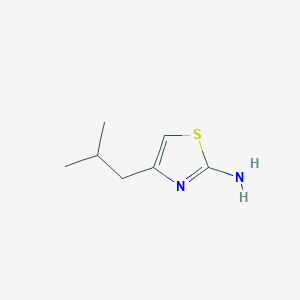


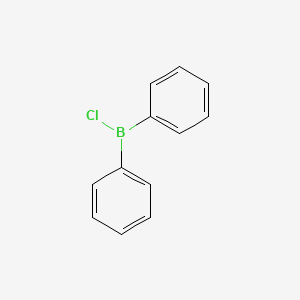
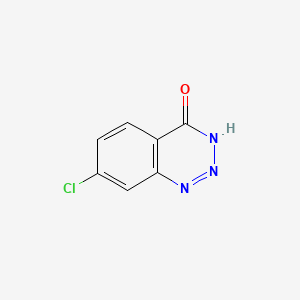
![[(Vinyloxy)methyl]oxirane](/img/structure/B3051885.png)